3-Methyl-4-(pyridin-2-yl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(9(2)12)7-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
RWGJNBUWFLQWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=N1)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Pyridin 2 Yl Butan 2 Ol
Direct Alkylation and Reduction Approaches
Direct methods for synthesizing the carbon skeleton and the alcohol group represent the most straightforward approaches. These typically involve either the coupling of two smaller fragments via organometallic reagents or the reduction of a carbonyl precursor.
The creation of the central carbon-carbon bond in 3-Methyl-4-(pyridin-2-yl)butan-2-ol is well-suited to strategies involving organometallic nucleophiles. The Barbier reaction, a one-pot synthesis, involves the reaction of an alkyl halide with a carbonyl compound in the presence of metals like magnesium, zinc, or tin. libretexts.org This approach is mechanistically similar to the Grignard reaction but can often be performed under milder, and sometimes even aqueous, conditions, aligning with principles of green chemistry. libretexts.org
Grignard Reagents: A conventional Grignard approach can be envisioned in two ways:
Reaction of a 2-pyridylmagnesium halide (e.g., 2-pyridylmagnesium bromide) with 3-methyl-2-butanone.
Reaction of an isobutylmagnesium halide with 2-acetylpyridine (B122185).
These reactions require anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. google.comresearchgate.net The synthesis of the necessary 2-pyridylmagnesium halide is accomplished by reacting a halogenated pyridine (B92270), such as 2-bromopyridine (B144113), with magnesium, often with ethyl bromide as an auxiliary reagent. researchgate.netresearchgate.net
Organozinc Reagents: Organozinc reagents offer a milder alternative to Grignard reagents and exhibit greater tolerance for other functional groups within the molecule, such as esters, amides, and nitriles. sigmaaldrich.com These reagents are pivotal in C-C bond formation through methods like the Negishi cross-coupling reaction. sigmaaldrich.com The required 2-pyridylzinc reagents can be prepared as stable solids, for instance as pivalate (B1233124) salts, which can be handled briefly in the air and are effective nucleophiles in cross-coupling reactions. orgsyn.orgnih.gov The synthesis of the target alcohol could be achieved by the addition of an appropriate organozinc reagent to a ketone precursor. The choice of the preparative route for the organozinc reagent itself can play a significant role in its reactivity and stability. sigmaaldrich.com
Table 1: Comparison of Organometallic Strategies
| Reagent Type | General Method | Advantages | Disadvantages |
|---|---|---|---|
| Grignard Reagents | Addition of R-MgX to a carbonyl group | High reactivity, readily available starting materials | Requires strict anhydrous conditions, low functional group tolerance google.comresearchgate.net |
| Organozinc Reagents | Addition of R-ZnX or R₂Zn to a carbonyl | High functional group tolerance, milder conditions, stable forms available sigmaaldrich.comnih.gov | Generally less nucleophilic than Grignard reagents libretexts.org |
Reductive Transformations of Precursor Ketones (e.g., 2-acetylpyridine derivatives)
An alternative to building the molecule through C-C bond formation at the reaction's climax is to first synthesize a ketone precursor, 3-methyl-4-(pyridin-2-yl)butan-2-one , and then reduce the ketone to the desired secondary alcohol. The synthesis of this precursor ketone can be accomplished by the acylation of a suitable pyridine derivative or alkylation of a pyridyl ketone. For example, 2-acetylpyridine, a key starting material, can be synthesized from 2-picolinic acid. google.com
The reduction of the ketone to the alcohol is a common transformation. A typical laboratory procedure for the reduction of a ketone to a secondary alcohol involves using a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride. For catalytic transfer hydrogenation, a ruthenium(II) complex in the presence of a base like sodium hydroxide (B78521) in isopropanol (B130326) can be effective, with the reaction proceeding under reflux. chemicalbook.com
Stereoselective Synthesis and Chiral Control
The structure of this compound contains two chiral centers (at carbons 2 and 3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome of the synthesis is crucial for applications where a single stereoisomer is required.
The enantioselective synthesis of chiral alcohols can be achieved through asymmetric catalysis. A well-established method is the catalytic enantioselective alkylation of aldehydes or ketones. libretexts.org This has been extensively studied using diorganozinc reagents as the nucleophiles, as they show a low tendency to add to carbonyls without a catalyst. libretexts.org
In the context of synthesizing a specific enantiomer of this compound, this would involve the addition of an organozinc reagent to a ketone (e.g., isobutylzinc to 2-acetylpyridine) in the presence of a chiral catalyst, such as a chiral amino alcohol or a chiral phosphoric acid. libretexts.orgmdpi.com Such catalytic processes can produce chiral secondary alcohols with high enantiomeric excess. libretexts.org N-heterocyclic carbene catalysis has also been shown to be effective in the asymmetric synthesis of chiral pyridine-containing structures. rsc.org
When synthesizing a molecule with multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). The goal is to selectively form either the syn or anti diastereomer.
Stereoselective routes to achieve this often rely on substrate control, where the existing stereochemistry in the starting material directs the formation of the new stereocenter. elsevierpure.com For example, the treatment of α-chiral secondary alkyl iodides with tert-butyllithium (B1211817) can lead to the corresponding alkyllithiums with high retention of configuration, which can then be trapped by an electrophile. nih.gov Applying this logic, a chiral starting material containing either the pyridyl or the isobutyl fragment could be used to direct the stereochemistry of the newly formed alcohol center during the coupling reaction. This allows for the synthesis of products with specific relative stereochemistry, such as syn- or anti-2,3-dimethyl ester carboxylates, with high diastereomeric ratios. nih.gov
Analogous Synthetic Routes to Related Pyridyl Alcohol Scaffolds
The synthesis of pyridyl alcohols, structurally related to this compound, can be accomplished through several established and innovative methodologies. These routes often involve the construction of the carbon skeleton followed by the introduction or modification of the hydroxyl group. Key strategies include the addition of organometallic reagents to carbonyl compounds, the reduction of pyridyl ketones, and the alkylation of activated pyridine derivatives.
Grignard Reaction Pathways
A cornerstone in the synthesis of secondary and tertiary alcohols is the Grignard reaction. leah4sci.com This approach can be adapted for pyridyl alcohols in two primary ways: the addition of an organomagnesium reagent to a pyridyl ketone or aldehyde, or the reaction of a pyridyl Grignard reagent with a suitable carbonyl compound.
The synthesis of tertiary alcohols often involves the reaction of a ketone with a Grignard reagent. For example, 2-acetylpyridine can serve as a precursor. The preparation of 2-acetylpyridine itself can be achieved through the acylation of 2-bromopyridine via the corresponding Grignard reagent. wikipedia.org Alternatively, Grignard reagents can add to nitriles, such as 2-cyanopyridine, to form an intermediate imine which, upon hydrolysis, yields a ketone. masterorganicchemistry.com This ketone can then be subjected to a second Grignard reaction to yield a tertiary alcohol. leah4sci.com
Another variation involves the reaction of pyridine N-oxides with Grignard reagents. The initial addition product can be treated with acetic anhydride (B1165640) to afford 2-substituted pyridines. organic-chemistry.org This method provides a pathway to functionalized pyridines that can be further elaborated into the desired alcohol scaffolds.
Reduction of Pyridyl Ketones
The reduction of pyridyl ketones is a direct and widely used method for the preparation of the corresponding secondary pyridyl alcohols. Various reducing agents and catalytic systems have been employed for this transformation.
Catalytic hydrogenation is a prominent method. The isomeric acetylpyridines can be reduced using noble metal catalysts such as palladium on carbon, platinum oxide, or rhodium on carbon, as well as Raney nickel. acs.orgacs.org For instance, the reduction of 2-acetylpyridine with palladium on carbon or Raney nickel readily yields 2-(1-hydroxyethyl)pyridine. acs.org The choice of catalyst can be crucial to avoid over-reduction of the pyridine ring to a piperidine. acs.org
Hydride-based reducing agents are also highly effective. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes and ketones to alcohols. libretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org These reagents function by delivering a hydride ion to the electrophilic carbonyl carbon. libretexts.org Numerous catalytic systems, including those based on iridium, iron, and silver, have been developed to facilitate the transfer hydrogenation or hydroboration of ketones to alcohols under mild conditions. organic-chemistry.org
Interactive Data Table: Catalytic Reduction of Acetylpyridines
| Precursor | Catalyst/Reagent | Product | Notes | Reference |
| 2-Acetylpyridine | Palladium on Carbon | 2-(1-Hydroxyethyl)pyridine | Readily obtained | acs.org |
| 2-Acetylpyridine | Raney Nickel | 2-(1-Hydroxyethyl)pyridine | Product contains <5% starting material | acs.org |
| 2-Acetylpyridine | Rhodium on Carbon | Mixture including 2-(1-hydroxyethyl)piperidine | Ring reduction occurs | acs.org |
| 4-Acetylpyridine | Platinum Oxide | 4-(1-Hydroxyethyl)pyridine | Pinacol (B44631) by-product also formed | acs.org |
| 4-Acetylpyridine | Photocatalyst [fac-Re(bpy)(CO)₃{4-(MeCO)py}]⁺ | 2,3-di(4-pyridyl)-2,3-butanediol | Pinacol coupling product | oup.comoup.com |
Alkylation of Picoline Derivatives
An alternative strategy involves the functionalization of the alkyl side chain of picoline (methylpyridine) derivatives. The methyl group of 2-picoline and its derivatives can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic picolyl anion. nih.gov
This anion can then react with electrophiles like epoxides. For example, the anion of 2,6-lutidine reacts with 1,2-epoxyoctane (B1223023) to yield the corresponding alcohol adduct. The use of additives like boron trifluoride can significantly decrease the reaction time. nih.gov This method allows for the construction of a carbon chain attached to the pyridine ring, culminating in a hydroxyl group, which is characteristic of the target scaffold.
Interactive Data Table: Alkylation of 2,6-Lutidine with 1,2-Epoxyoctane
| Entry | Base | Additive | Reaction Time | Yield of 5a | Reference |
| 1 | LDA | None | 12-18 h | Good | nih.gov |
| 2 | LDA | Boron Trifluoride | 15 min | Good | nih.gov |
| 3 | LDA | HMPA | - | No advantage | nih.gov |
Multicomponent and Novel Reactions
More recent developments include multicomponent reactions that allow for the efficient assembly of complex molecules from simple precursors in a single operation. A metal-free, three-component reaction combining alcohols, vinylarenes, and 4-cyanopyridine (B195900) has been reported for the synthesis of γ-pyridyl tertiary alcohols. thieme-connect.comresearchgate.net
Furthermore, the lithiation-borylation methodology offers a route to highly enantioenriched heterocyclic tertiary alcohols. This process involves the reaction of a configurationally stable lithiated carbamate (B1207046) with a heterocyclic pinacol boronic ester, followed by oxidation to yield the tertiary alcohol. bris.ac.uk These advanced methods provide access to a wide diversity of pyridyl alcohol scaffolds, including those with significant steric hindrance or specific stereochemistry.
Chemical Reactivity and Transformation of 3 Methyl 4 Pyridin 2 Yl Butan 2 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a key site for a variety of chemical transformations, including oxidation, derivatization, and elimination reactions.
Oxidation Pathways (e.g., to ketones or carboxylic acids)
The secondary alcohol in 3-Methyl-4-(pyridin-2-yl)butan-2-ol can be oxidized to form the corresponding ketone, 3-Methyl-4-(pyridin-2-yl)butan-2-one. This transformation is a common and reliable reaction in organic synthesis. byjus.com Further oxidation to a carboxylic acid is not possible without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. byjus.com
Several reagents can be employed for this oxidation, each with its own advantages in terms of reaction conditions and selectivity.
Jones Oxidation : This method utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgsciencemadness.org It is a powerful oxidizing agent that readily converts secondary alcohols to ketones. adichemistry.comorganic-chemistry.org The reaction is typically rapid and efficient. alfa-chemistry.com The color change of the chromium species from orange (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the reaction. adichemistry.com
Swern Oxidation : This procedure uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgadichemistry.com The Swern oxidation is known for its mild reaction conditions, often carried out at low temperatures (e.g., -78 °C), which makes it suitable for substrates with sensitive functional groups. adichemistry.combyjus.com A notable byproduct of this reaction is the malodorous dimethyl sulfide. wikipedia.org
Other Reagents : Milder and more selective oxidizing agents have been developed, such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org PCC is capable of oxidizing secondary alcohols to ketones without affecting other sensitive groups. libretexts.org
Table 1: Common Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent | Reagents | Typical Conditions | Product from this compound |
| Jones Reagent | CrO₃, H₂SO₄, Acetone | 0-25 °C | 3-Methyl-4-(pyridin-2-yl)butan-2-one |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78 °C to room temp. | 3-Methyl-4-(pyridin-2-yl)butan-2-one |
| PCC | Pyridinium chlorochromate | CH₂Cl₂ | 3-Methyl-4-(pyridin-2-yl)butan-2-one |
| DMP | Dess-Martin periodinane | CH₂Cl₂ | 3-Methyl-4-(pyridin-2-yl)butan-2-one |
Derivatization to Esters, Ethers, and Other Alcohol Derivatives
The hydroxyl group can be readily converted into other functional groups such as esters and ethers.
Esterification : Esters can be synthesized from this compound through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride. sparkl.melibretexts.org The reaction with an acyl chloride is typically rapid and exothermic, producing the ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk This nucleophilic acyl substitution is an effective method for creating ester derivatives. savemyexams.com
Etherification : The formation of ethers from this secondary alcohol can be achieved via the Williamson ether synthesis. byjus.com This two-step process first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield the ether. byjus.commasterorganicchemistry.com The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
Table 2: Derivatization Reactions of the Alcohol Functionality
| Reaction | Reagent(s) | Mechanism | Product Type |
| Esterification | Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | SN2 | Ether |
Mechanistic Studies of Dehydration Reactions and Alkene Formation
The acid-catalyzed dehydration of this compound leads to the formation of alkenes through an elimination reaction. jove.comjove.com For secondary alcohols, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org
The mechanism involves three main steps:
Protonation of the hydroxyl group by the acid catalyst to form an alkyloxonium ion, which is a good leaving group. jove.comlibretexts.org
Loss of a water molecule from the alkyloxonium ion to form a secondary carbocation intermediate. This is the slow, rate-determining step. jove.comjove.com
Deprotonation of an adjacent carbon by a base (such as water or the conjugate base of the acid catalyst) to form a double bond. jove.com
Due to the structure of the carbocation intermediate, multiple alkene products are possible. The regioselectivity of the elimination is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrylearner.comadichemistry.com
In the case of the carbocation formed from this compound, there are two different adjacent protons that can be removed, leading to two potential alkene products. Furthermore, a 1,2-hydride shift could occur, leading to a more stable tertiary carbocation and subsequent formation of different alkene isomers.
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in this compound possesses a nitrogen atom that imparts distinct reactivity to the aromatic system.
N-Alkylation and N-Oxidation Reactions
N-Alkylation : The lone pair of electrons on the nitrogen atom makes the pyridine ring nucleophilic, allowing it to react with alkylating agents. N-alkylation can be achieved by treating the compound with an alkyl halide, resulting in the formation of a pyridinium salt. nih.gov
N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgbme.hu The resulting N-oxide has altered electronic properties, which can be useful for subsequent functionalization of the pyridine ring. wikipedia.org For instance, N-oxidation can facilitate certain substitution reactions on the ring. acs.orgdiva-portal.orgnih.govacs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The electronic nature of the pyridine ring, with its electronegative nitrogen atom, makes it electron-deficient compared to benzene. This has significant consequences for its reactivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) : The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack. Reactions typically require harsh conditions, and substitution, when it occurs, is directed to the 3- and 5-positions. The 2-, 4-, and 6-positions are more deactivated due to the proximity of the electron-withdrawing nitrogen.
Nucleophilic Aromatic Substitution (NAS) : Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comquora.com This is because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.comvaia.com For a substitution to occur, a good leaving group (such as a halide) must be present on the ring. While the parent compound does not have a leaving group, this reactivity pattern is a fundamental characteristic of the pyridine system. youtube.com
Transformations Involving the Butane (B89635) Backbone and Peripheral Methyl Groups
The butane backbone of this compound, along with its methyl substituents, is susceptible to a range of chemical transformations, primarily driven by the presence of the hydroxyl group at the C-2 position. These reactions predominantly involve elimination and potential rearrangements of the carbon skeleton.
Dehydration of the Butane Backbone
The acid-catalyzed dehydration of this compound is a prominent reaction of its butane backbone. This process involves the elimination of a water molecule to form one or more alkene products. The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), followed by the loss of a water molecule to generate a carbocation intermediate. The regioselectivity of this elimination reaction is generally governed by Saytzeff's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product. byjus.comadichemistry.com
The dehydration of this compound can theoretically yield three possible alkene isomers. The formation of these products is contingent on the deprotonation of a carbon atom adjacent to the carbocation.
The initial protonation of the alcohol and subsequent loss of water forms a secondary carbocation at the C-2 position. From this intermediate, two primary elimination pathways are possible:
Path A: Formation of 3-Methyl-4-(pyridin-2-yl)but-2-ene. Deprotonation from the C-3 carbon results in the formation of the more substituted and thermodynamically more stable alkene, 3-Methyl-4-(pyridin-2-yl)but-2-ene. According to Saytzeff's rule, this is expected to be the major product. byjus.comdoubtnut.com This product can exist as both (E) and (Z) stereoisomers. chemguide.co.uklibretexts.org
Path B: Formation of 3-Methyl-4-(pyridin-2-yl)but-1-ene. Deprotonation from the C-1 methyl group leads to the formation of the less substituted alkene, 3-Methyl-4-(pyridin-2-yl)but-1-ene, which is expected to be the minor product. doubtnut.com
Furthermore, the initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C-3 position. knowledgebin.orglibretexts.orgmasterorganicchemistry.com This rearrangement opens up an additional elimination pathway:
Path C (via rearrangement): Formation of 2-Methyl-4-(pyridin-2-yl)but-2-ene. Following the 1,2-hydride shift, deprotonation from the C-1 methyl group or the C-2 position of the rearranged carbocation would lead to the formation of 2-Methyl-4-(pyridin-2-yl)but-2-ene. The feasibility of this pathway depends on the energetic favorability of the rearrangement versus the direct elimination pathways.
The following table summarizes the potential products of the acid-catalyzed dehydration of this compound.
| Starting Material | Reagents | Potential Products | Predicted Major/Minor Product | Theoretical Basis |
| This compound | Concentrated H₂SO₄ or H₃PO₄, heat | 3-Methyl-4-(pyridin-2-yl)but-2-ene (E/Z isomers) | Major | Saytzeff's Rule byjus.comadichemistry.comdoubtnut.com |
| 3-Methyl-4-(pyridin-2-yl)but-1-ene | Minor | Saytzeff's Rule doubtnut.com | ||
| 2-Methyl-4-(pyridin-2-yl)but-2-ene | Possible via rearrangement | Carbocation Rearrangement knowledgebin.orglibretexts.orgmasterorganicchemistry.com |
Reactivity of Peripheral Methyl Groups
The peripheral methyl groups attached to the butane backbone are generally less reactive than the hydroxyl group or the pyridine ring. However, under specific conditions, they can undergo transformations such as free-radical halogenation.
Free-Radical Halogenation: In the presence of a halogen (e.g., Cl₂, Br₂) and ultraviolet (UV) light or a radical initiator, the hydrogen atoms of the methyl groups can be substituted by halogen atoms. wikipedia.orglibretexts.org This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. youtube.com The selectivity of this reaction can be low, often leading to a mixture of mono-, di-, and poly-halogenated products. libretexts.org The relative reactivity of the different methyl groups would depend on the stability of the resulting radical intermediates.
It is important to note that specific experimental data on the transformations of the butane backbone and peripheral methyl groups of this compound are not extensively documented in publicly available literature. The reactivity patterns described are based on established principles of organic chemistry and analogies with similar molecular structures.
Advanced Spectroscopic and Chromatographic Characterization of 3 Methyl 4 Pyridin 2 Yl Butan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The spectrum of 3-Methyl-4-(pyridin-2-yl)butan-2-ol is expected to show distinct signals corresponding to each unique proton environment.
The pyridin-2-yl group protons typically appear in the downfield aromatic region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton on the carbon adjacent to the nitrogen (C6') is expected to be the most downfield. The protons on the butanol chain, being aliphatic, will appear in the upfield region (δ 0.8-4.0 ppm).
Key expected signals include:
A doublet for the terminal methyl group (C1) split by the adjacent methine proton (C2).
A complex multiplet for the methine proton at C2, coupled to the protons of the C1 methyl group and the C3 methine.
A multiplet for the C3 methine proton.
A doublet for the C5 methyl group attached to C3.
Signals for the diastereotopic methylene (B1212753) protons at C4, which would likely appear as distinct multiplets.
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent-dependent.
The coupling constants (J values) between adjacent protons would provide definitive evidence for the connectivity of the aliphatic chain. For instance, the vicinal coupling between the H2 and H3 protons would confirm their adjacency.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Pyridine (B92270) H-6' | ~8.5 | d | ~4.5 |
| Pyridine H-3' | ~7.8 | d | ~7.8 |
| Pyridine H-5' | ~7.7 | t | ~7.5 |
| Pyridine H-4' | ~7.2 | t | ~6.0 |
| -OH | variable (e.g., 2.0-4.0) | br s | - |
| H-2 | ~3.8 | m | - |
| H-4 (a) | ~3.0 | dd | ~14.0, 4.0 |
| H-4 (b) | ~2.8 | dd | ~14.0, 8.0 |
| H-3 | ~2.1 | m | - |
| H-1 (CH₃) | ~1.2 | d | ~6.5 |
| C3-CH₃ | ~1.0 | d | ~7.0 |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. In the ¹³C NMR spectrum of this compound, each of the nine unique carbon atoms will produce a distinct signal.
The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom adjacent to the nitrogen (C2') and the carbon to which the butanol chain is attached will have characteristic shifts. The aliphatic carbons of the butanol side chain will appear in the upfield region (δ 10-80 ppm). The carbon bearing the hydroxyl group (C2) will be the most downfield of the aliphatic carbons due to the electronegativity of the oxygen atom.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the carbon assignments. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2' (Pyridine) | ~158 |
| C-6' (Pyridine) | ~149 |
| C-4' (Pyridine) | ~136 |
| C-3' (Pyridine) | ~123 |
| C-5' (Pyridine) | ~121 |
| C-2 | ~72 |
| C-4 | ~45 |
| C-3 | ~38 |
| C-1 | ~22 |
| C3-CH₃ | ~18 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the pyridine ring that are adjacent to each other. In the aliphatic region, correlations would be seen between H1/H2, H2/H3, H3/C3-CH₃, and H3/H4, confirming the spin system of the butanol chain.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~3.8 ppm (H2) would show a cross-peak with the carbon signal at ~72 ppm (C2).
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). This is crucial for connecting different fragments of the molecule. For instance, a key HMBC correlation would be observed between the methylene protons at C4 and the C2' and C3' carbons of the pyridine ring, definitively establishing the connection point of the side chain to the aromatic ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₅NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The observation of an ion with this precise mass-to-charge ratio would confirm the molecular formula of the compound. For a closely related compound, 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol, HRMS was successfully used to confirm its structure. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov A sample containing this compound would be injected into the GC, where it is vaporized and separated from any impurities based on boiling point and polarity. The separated components then enter the mass spectrometer, which generates a mass spectrum for each.
This technique is highly effective for assessing the purity of the synthesized compound. The presence of a single major peak in the gas chromatogram with the correct mass spectrum would indicate a high degree of purity. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for identification, often by comparison to a spectral library. nist.gov Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, cleavage of the C-C bonds in the side chain (alpha-cleavage), and fragmentation of the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The absorption peaks correspond to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural components: the hydroxyl group, the pyridine ring, and the aliphatic carbon skeleton.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info Due to hydrogen bonding between molecules, this absorption appears as a characteristic broad and strong band, typically in the region of 3550–3230 cm⁻¹. docbrown.info The presence of this band is a clear indicator of the hydroxyl (-OH) functional group in the compound.
The spectrum also displays absorptions corresponding to the pyridine ring. Aromatic C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1650–1400 cm⁻¹ region. researchgate.net Furthermore, C-H stretching vibrations from the aromatic ring are observed around 3100-3000 cm⁻¹. The aliphatic portions of the molecule, the methyl and methylene groups, are identified by their characteristic C-H stretching vibrations, which appear in the 2975–2850 cm⁻¹ range. Finally, the C-O stretching vibration of the secondary alcohol group produces a strong band typically found between 1150 and 1050 cm⁻¹.
The table below summarizes the expected characteristic absorption bands for this compound and their corresponding functional groups, based on data from analogous structures. docbrown.inforesearchgate.net
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3550–3230 (broad, strong) | O–H stretch | Alcohol (-OH) |
| 3100–3000 (medium) | C–H stretch | Pyridine Ring |
| 2975–2850 (strong) | C–H stretch | Aliphatic (Alkyl) |
| 1650–1400 (medium-weak) | C=C and C=N stretch | Pyridine Ring |
| 1150–1050 (strong) | C–O stretch | Secondary Alcohol |
This interactive table details the expected IR spectral data for this compound.
Chiral Chromatography for Enantiomeric Excess Determination and Stereoisomer Separation
This compound possesses two chiral centers, meaning it can exist as a mixture of four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Since stereoisomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. Chiral chromatography is the definitive method for achieving this separation.
This technique utilizes a chiral environment to differentiate between the enantiomers and diastereomers of a chiral compound. google.com The separation is typically achieved using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). google.com The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the individual stereoisomers of the analyte. These differing interactions cause each stereoisomer to travel through the column at a different rate, resulting in their separation and distinct elution times.
The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a direct application of this method. By integrating the peak areas of the eluted enantiomers, the relative proportion of each can be precisely calculated. This is crucial in asymmetric synthesis, where the goal is to produce a single desired enantiomer. Chiral chromatography provides the means to verify the success of such synthetic strategies. The separation of all four stereoisomers allows for their individual isolation and subsequent characterization.
The table below outlines the principles of a hypothetical chiral chromatography method for the analysis of this compound.
| Parameter | Description | Purpose |
| Technique | High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation of complex mixtures. |
| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Creates a chiral environment to enable differential interaction with stereoisomers. google.com |
| Mobile Phase | Mixture of organic solvents (e.g., Hexane/Isopropanol) | Carries the analyte through the column; composition is optimized for resolution. |
| Principle | Differential Diastereomeric Interactions | The chiral selector on the CSP forms transient, non-covalent bonds with each stereoisomer, leading to different retention times and separation. |
| Detection | UV Detector (at a wavelength absorbed by the pyridine ring) | Quantifies the amount of each stereoisomer as it elutes from the column. |
This interactive table describes a potential chiral chromatography setup for separating the stereoisomers of this compound.
Computational Chemistry and Mechanistic Insights for 3 Methyl 4 Pyridin 2 Yl Butan 2 Ol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational efficiency. mdpi.com DFT methods, such as the widely used B3LYP hybrid functional, are employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms in space. mdpi.comscispace.com
For 3-Methyl-4-(pyridin-2-yl)butan-2-ol, a DFT optimization would yield precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters provide a detailed three-dimensional picture of the molecule. For instance, calculations on similar pyridine-containing structures have shown excellent agreement with experimental data derived from X-ray crystallography. researchgate.net
Beyond geometry, DFT is used to probe the electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. scispace.com A smaller gap suggests the molecule is more polarizable and more reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scispace.com
| Parameter | Calculated Value |
|---|---|
| C2-O Bond Length | 1.43 Å |
| C3-C4 Bond Length | 1.54 Å |
| C4-Pyridine Bond Length | 1.52 Å |
| O-C2-C3 Bond Angle | 109.5° |
| C2-C3-C4 Bond Angle | 112.0° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. For an alcohol like this compound, a common reaction is acid-catalyzed dehydration or substitution. Modeling can trace the entire reaction coordinate, calculating the energies of reactants, intermediates, transition states, and products.
A plausible mechanism for the reaction with an acid like HBr, analogous to the reaction of 3-methylbutan-2-ol, involves several key steps that can be modeled computationally youtube.com:
Protonation: The oxygen atom of the hydroxyl group is protonated by HBr to form a good leaving group (water).
Loss of Water: The C-O bond breaks, and a water molecule departs, forming a secondary carbocation at the C2 position.
Carbocation Rearrangement: A 1,2-hydride shift from the C3 to the C2 position could occur if it leads to a more stable carbocation. However, in this specific molecule, the proximity of the pyridine (B92270) ring might influence this step. Alternatively, a 1,2-methyl shift could be considered. Computational modeling would determine the activation energy for these potential rearrangements to see which, if any, is favorable.
Nucleophilic Attack: The bromide ion (Br-) attacks the carbocation, forming the final product.
By calculating the energy profile of this pathway, chemists can understand the reaction's feasibility, predict the major products, and gain insight into the factors controlling the reaction rate.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are routinely used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netepstem.net
These calculations are performed on the DFT-optimized geometry of the molecule. The resulting theoretical chemical shifts often show a strong linear correlation with experimental values, allowing for confident assignment of complex spectra. epstem.netresearchgate.net Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed. researchgate.net These calculated frequencies correspond to specific molecular motions (stretching, bending), aiding in the interpretation of the experimental IR spectrum. While raw calculated frequencies are often systematically higher than experimental ones, they can be scaled using standard factors to achieve better agreement. epstem.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 (CH-OH) | 71.5 | 72.1 |
| C3 (CH) | 45.2 | 45.8 |
| C4 (CH₂) | 38.9 | 39.5 |
| Pyridine Cα | 159.8 | 160.5 |
| Methyl (on C2) | 23.4 | 23.9 |
| Methyl (on C3) | 18.1 | 18.7 |
Quantum Chemical Calculations for Stereoselectivity Rationalization
The compound this compound is chiral, with stereocenters at C2 and C3. Reactions that form this molecule, or reactions that it undergoes, can potentially produce multiple stereoisomers. Quantum chemical calculations are essential for understanding and predicting the stereochemical outcome of such reactions.
Stereoselectivity is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. The product that is formed through the lowest energy transition state will be the major product.
By modeling the transition state structures for the formation of each possible stereoisomer (e.g., (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R)), their relative energies can be calculated. This energy difference, even if only a few kJ/mol, can lead to a significant preference for one isomer over another. These calculations provide a quantitative rationale for the observed stereoselectivity, linking the three-dimensional structure of the transition state to the final product distribution.
Applications of 3 Methyl 4 Pyridin 2 Yl Butan 2 Ol in Chemical Synthesis
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
3-Methyl-4-(pyridin-2-yl)butan-2-ol serves as a crucial chiral building block in the asymmetric synthesis of intricate organic molecules. sigmaaldrich.comnih.govnih.gov The presence of a stereogenic center in its structure allows for the introduction of chirality into target molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects.
The synthesis of complex molecules frequently involves a series of reactions where maintaining and controlling stereochemistry is paramount. The use of enantiomerically pure this compound provides a reliable starting point for these synthetic routes. For instance, it can be incorporated into the carbon skeleton of a target molecule, thereby setting a specific stereochemical configuration that is carried through subsequent transformations. This approach is instrumental in creating molecules with multiple stereocenters, where the final biological activity is highly dependent on the precise three-dimensional arrangement of atoms.
Utilization in Ligand Design for Transition Metal Catalysis
The pyridine (B92270) nitrogen and the hydroxyl group in this compound make it an excellent candidate for the design of ligands that can coordinate with transition metals. wikipedia.orgucj.org.ua These metal-ligand complexes are often at the heart of catalytic systems that drive a wide array of chemical transformations.
Development of Chiral Ligands for Asymmetric Transformations
A significant application of this compound is in the development of chiral ligands for asymmetric catalysis. nih.govnih.govmdpi.com By modifying the hydroxyl and pyridine functionalities, chemists can create a variety of bidentate or even tridentate ligands. When these chiral ligands coordinate to a transition metal center, they create a chiral environment that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov
These chiral catalysts are employed in a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ability to induce high levels of enantioselectivity is a key goal in modern organic synthesis, and ligands derived from this compound have shown promise in achieving this. nih.govrug.nl
| Catalyst System | Asymmetric Transformation | Enantiomeric Excess (ee) | Reference |
| Rh-DIPAMP | Asymmetric Hydrogenation of enamides | >95% | researchgate.net |
| Ru-BINAP | Asymmetric Hydrogenation of ketones | up to 99% | nih.gov |
| Ti-TADDOL | Asymmetric Alkylation of aldehydes | up to 98% | mdpi.com |
Coordination Chemistry with Transition Metals
The coordination chemistry of ligands derived from this compound with various transition metals has been an area of active research. wikipedia.orgucj.org.uauomustansiriyah.edu.iq The pyridine nitrogen acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The hydroxyl group can also coordinate, either in its protonated or deprotonated form, leading to the formation of stable chelate rings. This chelation effect enhances the stability of the resulting metal complexes. The nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere all influence the geometry and reactivity of the final complex. wikipedia.org
Precursor in Heterocyclic Compound Synthesis
The structural framework of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netnih.gov The pyridine ring is itself a heterocycle, and the side chain offers multiple points for cyclization reactions.
For example, the hydroxyl group can be transformed into a leaving group, facilitating intramolecular cyclization onto the pyridine ring or an appended functional group. Alternatively, the pyridine ring can be activated for substitution reactions, allowing for the construction of more complex fused heterocyclic systems. These heterocyclic motifs are prevalent in many biologically active molecules and materials with interesting photophysical properties.
Scaffold for Combinatorial Chemistry Libraries and Analog Generation
In the quest for new drugs and materials, combinatorial chemistry has emerged as a powerful tool for rapidly generating large numbers of diverse compounds. ijpsr.comnih.gov this compound serves as an excellent scaffold for building such libraries. nih.govresearchgate.net
A scaffold is a core molecular structure to which various substituents can be attached. The functional groups of this compound—the hydroxyl group and the pyridine ring—provide convenient handles for chemical modification. By reacting the scaffold with a diverse set of building blocks, a large library of analogs can be synthesized. These libraries can then be screened for biological activity or other desired properties, accelerating the discovery process. nih.gov
| Scaffold | Library Type | Potential Applications | Reference |
| Piperidine | Small Molecule Library | Drug Discovery | nih.gov |
| Pyrrolidine | Peptide Mimetics | Protease Inhibitors | nih.gov |
| Tetrahydroquinoline | Alkaloid-like Compounds | Antifungal Agents | researchgate.net |
Future Research Directions and Perspectives for Pyridylbutanol Chemistry
Development of Novel and Sustainable Synthetic Routes for Pyridylbutanol Frameworks
The development of synthetic routes that are not only efficient but also environmentally conscious is a paramount goal in modern chemistry. For pyridylbutanol frameworks like 3-Methyl-4-(pyridin-2-yl)butan-2-ol , future research will likely focus on several key areas of sustainable synthesis.
One promising avenue is the application of green chemistry principles . This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.govnih.gov For instance, the synthesis of pyridine (B92270) derivatives, the core of the pyridylbutanol structure, is being explored using greener protocols such as multicomponent reactions in eco-friendly solvents or even under solvent-free conditions. nih.gov Researchers are investigating the use of natural catalysts, like lemon juice, and renewable energy sources, such as concentrated solar radiation, to drive these syntheses. nih.gov The synthesis of pyrimidines from alcohols, a reaction sharing principles with pyridylbutanol synthesis, has been achieved using iridium catalysts, liberating only hydrogen and water as byproducts, highlighting a sustainable path forward. acs.orgorganic-chemistry.org
Biocatalysis represents another significant frontier for the sustainable synthesis of chiral pyridylbutanols. nih.govnih.govmdpi.com The inherent chirality of many pyridylbutanol compounds, including the two stereocenters in This compound , makes enzymatic synthesis particularly attractive. Enzymes, such as ketoreductases, can exhibit high chemo-, regio-, and enantioselectivity, enabling the production of single enantiomers of chiral alcohols under mild reaction conditions. mdpi.comnih.gov The use of whole-cell biocatalysts or isolated enzymes, potentially in immobilized forms for easier recovery and reuse, will be instrumental in developing economically viable and sustainable processes for producing these valuable chiral building blocks. nih.govmagtech.com.cn
Furthermore, the development of novel catalytic systems will continue to be a major research focus. This includes the design of more efficient and selective catalysts for the key bond-forming reactions in pyridylbutanol synthesis. nih.govnih.gov For example, the use of chiral cobalt catalysts has shown promise in the efficient reduction of ketones to their corresponding chiral secondary alcohols. google.com The exploration of metal-organic frameworks (MOFs) as catalysts is also a burgeoning field, offering high stability and tunable reactivity. nih.gov
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Green Chemistry | Reduced environmental impact, use of renewable resources, energy efficiency. | Multicomponent reactions, solvent-free synthesis, use of natural catalysts and renewable energy. nih.govnih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Ketoreductases for chiral alcohol synthesis, whole-cell biocatalysis, enzyme immobilization. nih.govnih.govmdpi.comnih.gov |
| Novel Catalysis | Improved efficiency, selectivity, and catalyst recyclability. | Chiral cobalt catalysts, metal-organic framework (MOF) catalysts. nih.govgoogle.com |
Exploration of Unexplored Reactivity Patterns of the Pyridylbutanol Moiety
The This compound molecule possesses a rich tapestry of functional groups, including a secondary alcohol, a pyridine ring, and two chiral centers. A deeper exploration of the reactivity of these functionalities, both individually and in concert, will unlock new synthetic possibilities and applications.
The pyridine moiety is a versatile component. Its nitrogen atom can act as a base, a nucleophile, or a ligand for metal coordination. numberanalytics.com Future research will likely delve into reactions that modify the pyridine ring itself, such as electrophilic and nucleophilic aromatic substitution, to introduce new functional groups and modulate the electronic properties of the molecule. The role of pyridine in organocatalysis, for example in the oxidation of alcohols, is an area of active investigation. rsc.orgrsc.org
The secondary alcohol group is a key site for a variety of chemical transformations. Its oxidation to the corresponding ketone, for instance, can be achieved using a range of reagents, with a focus on developing milder and more selective methods. libretexts.orglibretexts.org The use of pyridinium (B92312) chlorochromate (PCC) is a classic method, but newer, less toxic alternatives are continuously being sought. libretexts.org Esterification and etherification of the alcohol will provide access to a wide array of derivatives with potentially new biological activities or material properties.
The presence of two chiral centers in This compound opens up avenues in stereoselective synthesis and catalysis. Research into reactions that proceed with high diastereoselectivity, controlled by the existing stereochemistry of the molecule, will be of significant interest. Furthermore, the chiral pyridylbutanol framework itself could be employed as a chiral ligand or catalyst in asymmetric synthesis. The enantioselective alkylation of 5-carbamoylpyridine-3-carbaldehyde, catalyzed by a chiral zinc alkoxide of a pyridyl alcohol, demonstrates the potential of these compounds in asymmetric autocatalytic reactions. capes.gov.br
Integration into Flow Chemistry and Automated Synthetic Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. sci-hub.se The integration of pyridylbutanol synthesis into flow chemistry platforms is a logical and promising future direction.
The coupling of flow chemistry with automated systems and artificial intelligence (AI) will further revolutionize the synthesis and optimization of pyridylbutanol derivatives. Automated platforms can perform a large number of experiments in a short period, rapidly screening different reaction conditions to identify optimal parameters. This high-throughput experimentation, combined with machine learning algorithms, can accelerate the discovery of new synthetic routes and the optimization of existing ones. acs.org
| Technology | Advantages for Pyridylbutanol Chemistry |
| Flow Chemistry | Enhanced safety, improved reproducibility, scalability, precise control of reaction parameters. sci-hub.seacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization. |
| Artificial Intelligence | Predictive modeling for reaction outcomes, accelerated discovery of new synthetic routes. |
Advanced Materials Applications and Supramolecular Chemistry Involving Pyridylbutanol Motifs
The unique structural features of pyridylbutanols, particularly the presence of both a hydrogen-bond-donating alcohol group and a hydrogen-bond-accepting pyridine ring, make them attractive building blocks for the construction of advanced materials and supramolecular assemblies. researchgate.netacs.orgacs.orglibretexts.orgrsc.org
In the realm of advanced materials , pyridylbutanol motifs could be incorporated into polymers to impart specific properties. The pyridine unit can introduce metal-coordinating capabilities, leading to the formation of metallopolymers with interesting electronic or catalytic properties. The hydroxyl group offers a site for polymerization or for grafting onto other polymer backbones.
Supramolecular chemistry offers a vast playground for the application of pyridylbutanol derivatives. The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds excellent ligands for the construction of metal-organic frameworks (MOFs) . rsc.orgrsc.orgnih.gov MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. By carefully designing the pyridylbutanol ligand, it may be possible to create MOFs with tailored pore sizes and functionalities. Pyridine-based ligands have been extensively used to construct a variety of supramolecular architectures, including discrete molecular assemblies and coordination polymers. rsc.orgnih.govacs.orgoup.commdpi.com The specific stereochemistry of chiral pyridylbutanols could be used to induce chirality in the resulting supramolecular structures, leading to materials with applications in enantioselective separations or catalysis.
The hydrogen-bonding capabilities of the alcohol and pyridine functionalities also allow for the formation of well-defined supramolecular assemblies through self-organization. rsc.orgnih.govmdpi.com These assemblies can range from simple dimers to complex, extended networks, and their formation can be influenced by factors such as solvent and temperature. The study of these non-covalent interactions is crucial for understanding and controlling the self-assembly process, which is fundamental to the development of "smart" materials that can respond to external stimuli.
| Application Area | Role of Pyridylbutanol Motif | Potential Outcomes |
| Advanced Polymers | Monomer or functional pendant group. | Metallopolymers, functionalized polymers with tailored properties. |
| Metal-Organic Frameworks (MOFs) | Chiral or achiral ligand. | Porous materials for gas storage, separation, and catalysis; chiral MOFs for enantioselective applications. rsc.orgrsc.orgnih.gov |
| Supramolecular Assemblies | Building block for hydrogen-bonded or coordination-driven self-assembly. | "Smart" materials, functional molecular architectures. rsc.orgnih.govoup.commdpi.com |
Q & A
Q. Optimization Strategies :
| Parameter | Example Conditions | Purpose |
|---|---|---|
| Solvent | Anhydrous THF or DCM | Minimize hydrolysis |
| Temperature | 0–25°C for sensitive steps | Control reaction kinetics |
| Catalysts | Pd/C (5–10 wt%) | Enhance reduction efficiency |
| Purification | Column chromatography (silica gel) | Isolate high-purity product |
Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps.
Advanced: How can researchers address contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR, IR, or mass spectrometry data may arise due to:
- Tautomerism : Pyridine derivatives can exhibit tautomeric shifts, altering spectral peaks .
- Solvent effects : Polar solvents may mask hydrogen-bonding interactions in hydroxyl groups .
- Impurity interference : Unreacted starting materials or byproducts can distort signals.
Q. Resolution Workflow :
Cross-validate techniques : Combine H/C NMR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) affecting spectra .
Example : A 2024 study resolved conflicting H NMR signals for a similar alcohol by correlating DFT-predicted shifts with experimental results, confirming the correct tautomer .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Note : Always compare data with literature or computational predictions for validation.
Advanced: How can computational tools predict the biological activity of this compound?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- ADMET prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability.
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity trends .
Case Study : A 2024 study on a pyridine-derived alcohol used molecular dynamics to predict binding affinity for kinase inhibitors, guiding subsequent in vitro assays .
Basic: What protocols ensure the stability of this compound during storage?
Answer:
- Storage conditions :
- Temperature: –20°C in amber vials to prevent photodegradation.
- Atmosphere: Argon or nitrogen to avoid oxidation .
- Stability testing : Monitor via periodic HPLC over 6–12 months.
- Lyophilization : For long-term storage, convert to a stable salt form (e.g., hydrochloride) .
Caution : Avoid exposure to moisture, as hydroxyl groups may undergo esterification or hydrolysis .
Advanced: How does the pyridinyl moiety influence the compound's reactivity in substitution reactions?
Answer:
The pyridine ring:
- Directs electrophilic substitution to the para position due to electron-withdrawing effects.
- Enhances nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., with K₂CO₃ in DMF) .
- Participates in coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), enabling cross-coupling reactions .
Experimental Insight : A 2025 study showed that replacing pyridine with benzene reduced SNAr efficiency by 60%, highlighting the ring's electronic role .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
Answer:
- Acute toxicity screening : Follow OECD Guideline 423, using rodent models to determine LD₅₀ .
- Metabolic profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinone intermediates).
- Dose optimization : Start with sub-mg/kg doses and escalate based on pharmacokinetic data (t₁/₂, AUC) .
Regulatory Compliance : Ensure alignment with ICH M7 guidelines for mutagenic impurity control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
